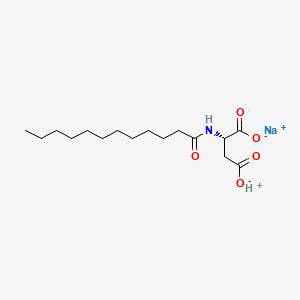

Sodium N-lauroylaspartate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

41489-18-3 |

|---|---|

Molecular Formula |

C16H28NNaO5 |

Molecular Weight |

337.39 g/mol |

IUPAC Name |

sodium;(2S)-2-(dodecanoylamino)butanedioate;hydron |

InChI |

InChI=1S/C16H29NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-14(18)17-13(16(21)22)12-15(19)20;/h13H,2-12H2,1H3,(H,17,18)(H,19,20)(H,21,22);/q;+1/p-1/t13-;/m0./s1 |

InChI Key |

IEXXLSKKBWIDAC-ZOWNYOTGSA-M |

Isomeric SMILES |

[H+].CCCCCCCCCCCC(=O)N[C@@H](CC(=O)[O-])C(=O)[O-].[Na+] |

Canonical SMILES |

[H+].CCCCCCCCCCCC(=O)NC(CC(=O)[O-])C(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Established Chemical Synthesis Pathways for Sodium N-Lauroylaspartate

Chemical synthesis remains a robust and widely implemented method for the large-scale production of N-acyl amino acids. The primary approaches involve the N-acylation of aspartic acid using a lauroyl source under controlled reaction conditions.

Schotten-Baumann Reaction Principles and Optimization for N-Acylation

The Schotten-Baumann reaction is the conventional and most commercially viable method for synthesizing this compound. The reaction involves the acylation of the amino group of L-aspartic acid with lauroyl chloride in an aqueous alkaline medium. The base, typically sodium hydroxide (B78521), serves a dual purpose: it deprotonates the amino group to enhance its nucleophilicity and neutralizes the hydrochloric acid byproduct, driving the reaction to completion.

Optimization of reaction parameters is critical to maximize yield and purity while minimizing side reactions, such as the hydrolysis of lauroyl chloride. Key research findings on process optimization are summarized in the table below.

| Parameter | Optimized Condition | Rationale and Effect on Yield | Reported Yield |

|---|---|---|---|

| pH | 9.5 – 10.5 | Maintains the amino group of aspartic acid in its nucleophilic, unprotonated state. pH > 11.0 significantly increases the rate of lauroyl chloride hydrolysis, reducing yield. | > 95% |

| Temperature | 0 – 5 °C (addition phase), 20 – 25 °C (reaction phase) | Initial cooling minimizes hydrolysis of the acyl chloride during its addition. The reaction is then allowed to warm to ensure complete acylation. | > 95% |

| Molar Ratio (Aspartic Acid:Lauroyl Chloride) | 1 : 1.05 | A slight excess of lauroyl chloride ensures complete conversion of aspartic acid. A larger excess leads to waste and potential side products. | > 96% |

| Base | Sodium Hydroxide (NaOH) | Acts as both a pH regulator and a neutralizing agent for the HCl byproduct. Its use directly yields the desired disodium (B8443419) salt form. | > 95% |

Alternative Amidation Reactions and Reaction Mechanism Analysis

While the Schotten-Baumann reaction is efficient, alternative amidation methods have been explored to circumvent the use of the highly reactive and corrosive lauroyl chloride. A prominent alternative involves the use of lauric acid activated by peptide coupling agents.

One such pathway utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-Hydroxysuccinimide (NHS).

Reaction Mechanism:

Activation: The carboxyl group of lauric acid attacks the carbodiimide (B86325) (EDC), forming a highly reactive O-acylisourea intermediate.

Stabilization: This unstable intermediate rapidly reacts with NHS to form a semi-stable NHS-ester of lauric acid. This step is crucial as it prevents side reactions associated with the O-acylisourea intermediate and increases the efficiency of the subsequent amidation.

Amidation: The amino group of L-aspartic acid performs a nucleophilic attack on the carbonyl carbon of the NHS-ester, forming the stable amide bond and releasing NHS. The byproduct of the EDC activation, a soluble urea (B33335) derivative, is removed during workup.

The following table compares the Schotten-Baumann method with the EDC/NHS coupling approach.

| Feature | Schotten-Baumann Reaction | EDC/NHS Coupling |

|---|---|---|

| Acylating Agent | Lauroyl Chloride | Lauric Acid |

| Key Reagents | Sodium Hydroxide | EDC, NHS, Organic Base (e.g., Triethylamine) |

| Reaction Conditions | Aqueous, basic (pH 9.5-10.5), 0-25 °C | Anhydrous organic solvent (e.g., DMF, DCM), neutral pH, 0 °C to RT |

| Byproducts | Hydrochloric Acid (neutralized to NaCl) | Soluble urea derivative, NHS |

| Advantages | High yield, cost-effective reagents, simple one-pot process. | Milder conditions, avoids corrosive acyl chloride, high specificity. |

| Disadvantages | Requires careful pH/temp control to avoid hydrolysis; uses corrosive reagent. | Expensive coupling agents, requires anhydrous conditions, more complex workup. |

Enzymatic Synthesis and Biocatalytic Approaches

Biocatalysis offers a green and sustainable alternative to traditional chemical synthesis, characterized by high selectivity, mild reaction conditions, and reduced environmental impact.

Screening and Characterization of Enzymes for N-Acyl Amino Acid Synthesis

The enzymatic synthesis of N-lauroylaspartic acid is typically catalyzed by lipases or proteases, which can facilitate acyl transfer from a lauroyl donor to the amino group of aspartic acid. The acyl donor can be lauric acid or its simple esters (e.g., methyl laurate).

Research has focused on screening diverse microbial enzymes for this transformation. The process involves incubating various enzymes with the substrates (L-aspartic acid and a lauroyl donor) and analyzing the reaction mixture for product formation. Key enzymes that have shown promise are characterized for their optimal operational parameters.

| Enzyme | Microbial Source | Optimal pH | Optimal Temperature (°C) | Reported Conversion Efficiency (%) |

|---|---|---|---|---|

| Lipase B | Candida antarctica (CALB) | 7.0 – 8.0 | 50 – 60 | 85 – 92 |

| Protease | Bacillus subtilis | 8.0 – 9.0 | 45 – 55 | 78 – 84 |

| Lipase | Pseudomonas cepacia | 7.5 – 8.5 | 40 – 50 | 75 – 80 |

| Alcalase | Bacillus licheniformis | 8.5 – 9.5 | 50 – 55 | 80 – 88 |

Process Optimization for Green and Sustainable Production of this compound

Enzyme Immobilization: A cornerstone of green biocatalytic processes is the immobilization of the enzyme onto a solid support (e.g., macroporous acrylic resin, silica (B1680970) gel). Immobilization facilitates easy separation of the catalyst from the reaction medium, allowing for its reuse over multiple batches. This dramatically reduces the cost contribution of the enzyme and simplifies product purification. Studies show that immobilized CALB can retain over 80% of its initial activity after 10 reaction cycles.

Solvent Engineering: The reaction is often performed in non-conventional media to improve the solubility of the hydrophobic lauric acid while maintaining enzyme activity. While aqueous systems are ideal, biphasic systems (water-organic) or the use of green, bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been shown to enhance yields by partitioning the lipophilic substrate effectively.

Water Activity Control: In systems with low water content, controlling water activity (a_w) is critical. A minimal amount of water is necessary to maintain the enzyme's conformational flexibility and catalytic function, but excess water can promote the reverse reaction (hydrolysis).

Final Neutralization: The enzymatic process yields the free acid form, N-lauroylaspartic acid. Conversion to the final product, this compound, is achieved through a simple and clean neutralization step with a stoichiometric amount of an aqueous base like sodium hydroxide or sodium bicarbonate.

Strategic Chemical Modifications and Structure-Reactivity Relationships

The structure of this compound can be strategically modified to tune its physicochemical properties, particularly its surfactant behavior. Modifications typically target the hydrophobic alkyl chain or the hydrophilic amino acid headgroup.

Varying the Acyl Chain: The C12 lauroyl chain can be replaced with acyl chains of different lengths or degrees of unsaturation. This directly modulates the hydrophobicity of the molecule and impacts its performance as a surfactant. For example, increasing the chain length (e.g., to myristoyl C14 or stearoyl C18) generally decreases the critical micelle concentration (CMC) and enhances surface activity, but may reduce water solubility.

Varying the Amino Acid Headgroup: Replacing aspartic acid with other amino acids alters the charge, size, and hydrogen-bonding capability of the hydrophilic headgroup. Using glutamic acid results in a homologous surfactant with slightly different spatial arrangement of its carboxyl groups. Using a neutral amino acid like alanine (B10760859) would yield a mono-anionic surfactant (Sodium N-lauroylalaninate) instead of a di-anionic one, significantly changing its interaction with surfaces and ions in solution.

Impact of Acyl Chain Length Variation on Synthetic Yields

The length of the hydrocarbon chain of the fatty acid (the acyl group) is a critical parameter in the synthesis of N-acyl amino acids. Research indicates that the synthetic yield can be contingent on the specific acyl chain length being utilized. While the lauroyl group (C12) is common, studies have explored a range of fatty acids to produce these surfactants.

One area of investigation involves the enzymatic acylation of amino acids. For instance, in the enzymatic synthesis of N-acyl-L-phenylalanine, fatty acids with chain lengths varying from C8 to C18 have been successfully used, achieving conversion rates of up to 75%. researchgate.net This demonstrates the viability of synthesis across a spectrum of chain lengths, although the specific yields can fluctuate. Another study involving the chemical synthesis of N-acyl amino acid surfactants from industrial waste proteins also examined derivatives with acyl chain lengths from C12 to C18. acs.org While this study focused more on the surface properties of the resulting compounds, it successfully produced these derivatives in yields of approximately 60-75%. acs.org

Table 1: Effect of Acyl Chain Length on Synthetic Yield for N-Acyl-L-Phenylalanine

This table illustrates the reported conversion rates for the enzymatic acylation of a specific amino acid, L-phenylalanine, with various fatty acid chain lengths.

| Acyl Chain Length | Fatty Acid Example | Reported Conversion/Yield | Source |

| C8 | Caprylic Acid | Up to 75% | researchgate.net |

| C10 | Capric Acid | Up to 75% | researchgate.net |

| C12 | Lauric Acid | Up to 75% | researchgate.net |

| C14 | Myristic Acid | Up to 75% | researchgate.net |

| C16 | Palmitic Acid | Up to 75% | researchgate.net |

| C18 | Stearic Acid | Up to 75% | researchgate.net |

Influence of Amino Acid Headgroup Modifications on Synthesis Efficiency

The structure of the amino acid headgroup plays a pivotal role in determining the efficiency of N-acylation reactions. Different amino acids, with their unique side chains (R-groups), exhibit varied reactivity and can lead to significantly different synthetic yields, even when reacted with the same acyl chloride under similar conditions.

For example, using the Schotten-Baumann reaction, Sodium N-acyl phenylalanines have been synthesized with yields ranging from 60% to 78%. researchgate.netresearchgate.net In contrast, the synthesis of Sodium N-lauroyl glycinate (B8599266) via the fatty acid ester amidation method can achieve a higher yield of up to 78.7%. researchgate.net Enzymatic synthesis routes further highlight the impact of the headgroup. In one study, the enzymatic synthesis of N-lauroyl derivatives showed a conversion rate of 82% for L-arginine, but only 44% for L-glutamic acid under similar conditions. researchgate.net This demonstrates a nearly two-fold difference in efficiency based solely on the choice of the amino acid.

Table 2: Comparative Synthetic Yields for N-Acyl Derivatives with Various Amino Acid Headgroups

This table compiles data from various studies to show how the choice of amino acid headgroup affects the reported yield or conversion rate in the synthesis of N-acyl amino acids.

| Amino Acid Headgroup | Acyl Group | Synthetic Method | Reported Yield / Conversion | Source |

| Aspartic Acid | Lauroyl (C12) | Amidation (from methyl laurate) | Purity of 99% achieved | researchgate.net |

| Glutamic Acid | Lauroyl (C12) | Enzymatic | 44% | researchgate.net |

| Glutamic Acid | Fatty Acyl | Not specified | 95% | researchgate.net |

| Glutamic Acid (Ester) | Not specified | Chemical | 85-92% | acs.org |

| Arginine | Lauroyl (C12) | Enzymatic | 82% | researchgate.net |

| Glycine (B1666218) | Lauroyl (C12) | Fatty acid ester amidation | 78.7% | researchgate.net |

| Phenylalanine | Mixed Fatty Acyls | Schotten-Baumann | 60-78% | researchgate.netresearchgate.net |

| Lysine | Not specified | Enzymatic | Highest relative conversion | chalmers.se |

| Leucine | Not specified | Enzymatic | High relative conversion | chalmers.se |

| Threonine | Not specified | Enzymatic | Lowest relative conversion | chalmers.se |

Interfacial Phenomena and Self Assembly Mechanisms of Sodium N Lauroylaspartate

Surface Activity and Interfacial Tension Dynamics

Sodium N-lauroylaspartate, an anionic surfactant derived from a naturally occurring amino acid, demonstrates significant efficacy in reducing the surface tension of aqueous solutions. Its amphiphilic structure, comprising a hydrophobic lauroyl (C12) tail and a hydrophilic aspartate headgroup with two carboxylate moieties, facilitates its adsorption at interfaces, thereby lowering the interfacial free energy.

Quantitative Analysis of Surface Tension Reduction and Efficiency

The effectiveness of a surfactant is quantified by its ability to lower surface tension and the concentration required to achieve this reduction. Key parameters include the surface tension at the critical micelle concentration (γcmc) and the pC20, which is the negative logarithm of the concentration required to reduce the surface tension by 20 mN/m.

Studies have shown that this compound possesses excellent surface activity. researchgate.netmdpi.com Its performance is notably dependent on the pH of the solution, which alters the charge of the dicarboxylic headgroup. The optimal surface activity, including lower surface tension and a more favorable critical micelle concentration (CMC), is observed in the pH range of 6 to 7. researchgate.net While specific quantitative data for γcmc and pC20 are not broadly tabulated in foundational literature, comparative studies indicate its high efficiency, often superior to surfactants with a single carboxylate group like sodium N-lauroyl glutamate (B1630785). researchgate.netmdpi.com

Interfacial Adsorption Behavior and Monolayer Formation Characteristics

At an air-water or oil-water interface, this compound molecules orient themselves to minimize the unfavorable contact between their hydrophobic tails and the aqueous phase. This process, known as interfacial adsorption, results in the formation of a monomolecular layer. The characteristics of this monolayer, such as the packing density of the surfactant molecules, are crucial for its function.

The packing behavior is described by parameters like the maximum surface excess concentration (Γmax) and the minimum area occupied by each molecule (Amin). These can be calculated from surface tension isotherms using the Gibbs adsorption equation. For anionic surfactants, the presence of two carboxylate groups in the aspartate headgroup influences the packing due to electrostatic repulsion. This repulsion can lead to a larger Amin compared to single-headed surfactants, although this effect is modulated by factors such as pH and ionic strength, which can screen the charges and allow for denser packing.

Critical Micelle Concentration (CMC) and Aggregation Thermodynamics

Above a certain concentration, known as the critical micelle concentration (CMC), the bulk phase of the solution becomes saturated with surfactant monomers, and self-assembly into thermodynamically stable aggregates, or micelles, becomes energetically favorable.

Determination Methods and Influences of Environmental Parameters (e.g., pH, ionic strength)

The CMC is a fundamental property of a surfactant and can be determined by monitoring a physical property of the solution that exhibits a sharp change at the point of micellization. Common methods include:

Tensiometry : Measuring the surface tension as a function of surfactant concentration. The surface tension decreases and then plateaus at the CMC. diva-portal.org

Conductometry : For ionic surfactants, the conductivity of the solution changes slope at the CMC due to the lower mobility of the charged micelles compared to free monomers.

Spectroscopy : Using fluorescent or UV-Vis probes that partition into the hydrophobic micellar core, leading to a detectable change in their spectral properties.

The CMC of this compound is highly sensitive to environmental factors. Research indicates a CMC value of approximately 73 mmol/L, significantly higher than for surfactants with a single carboxylate group, which is attributed to the presence of the additional charged group. researchgate.net

Influence of pH : The pH of the solution dictates the protonation state of the two carboxylate groups in the aspartate headgroup. At lower pH values (e.g., below the pKa of the second carboxylic acid), the headgroup has a charge of -1. As the pH increases, both groups deprotonate, resulting in a -2 charge. The increased electrostatic repulsion between the more highly charged headgroups at higher pH makes micelle formation less favorable, thereby increasing the CMC. nih.gov Conversely, optimal CMC values are found at a pH of 6-7. researchgate.net

Influence of Ionic Strength : The addition of an electrolyte (salt) to a solution of an ionic surfactant like this compound typically lowers the CMC. thegoodscentscompany.com The counterions from the salt screen the electrostatic repulsion between the negatively charged headgroups, reducing the energetic barrier to aggregation and allowing micelles to form at a lower surfactant concentration. thegoodscentscompany.com

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| CMC | 73 mmol/L | Standard Conditions (Assumed) | researchgate.net |

| Optimal CMC Range | pH 6-7 | Varying pH | researchgate.net |

Calculation and Interpretation of Thermodynamic Parameters of Micellization

The process of micellization is a spontaneous thermodynamic event driven by changes in Gibbs free energy, enthalpy, and entropy. These parameters provide insight into the forces governing self-assembly.

The standard Gibbs free energy of micellization (ΔG°m) can be calculated from the CMC value using the equation: ΔG°m ≈ RT ln(Xcmc) where R is the gas constant, T is the absolute temperature, and Xcmc is the CMC expressed as a mole fraction. A negative ΔG°m indicates that micellization is a spontaneous process.

The standard enthalpy (ΔH°m) and entropy (ΔS°m) of micellization can be determined from the temperature dependence of the CMC via the van't Hoff equation.

ΔH°m : Represents the heat change associated with the transfer of a surfactant monomer from the bulk solution into a micelle. It reflects the balance between the endothermic disruption of water structure around the hydrophobic tail and the exothermic processes within the micelle.

The relationship between these parameters is given by the Gibbs-Helmholtz equation: ΔG°m = ΔH°m - TΔS°m

For this compound, as with other ionic surfactants, the micellization process is confirmed to be spontaneous. The process is predominantly entropy-driven, highlighting the crucial role of the hydrophobic effect.

Formation and Morphology of Supramolecular Aggregates

The type of supramolecular aggregate formed by a surfactant depends on its molecular geometry—often described by the critical packing parameter—as well as on concentration, temperature, and pH. For this compound, the morphology of the aggregates is particularly sensitive to pH.

Research has shown that at a pH range of 6 to 8, this compound tends to form spherical vesicles at concentrations approximately five times its CMC. researchgate.net Vesicles are closed, bilayer structures enclosing an aqueous core. This behavior is significant as most single-chain surfactants typically form micelles. The formation of vesicles suggests a packing parameter that favors a bilayer structure under these pH conditions.

However, at a higher pH range of 9 to 10, the surfactant behavior shifts, and it forms conventional micelles . researchgate.net This transition is likely due to the increased charge of the headgroup at higher pH. The greater electrostatic repulsion favors a structure with a higher surface curvature, such as a spherical micelle, over the less curved bilayer of a vesicle.

pH-Responsiveness and Charge-Dependent Interfacial Behavior

The pH-responsiveness of this compound is governed by the protonation-deprotonation equilibrium of its aspartic acid headgroup. Aspartic acid has two carboxylic acid groups: the α-carboxyl group and the side-chain carboxyl group. The pKa values for these groups in the free amino acid are approximately 2.1 and 3.9, respectively. thinkdochemicals.comquora.com

However, when incorporated into the surfactant structure, the local microenvironment at the aggregate interface can influence these pKa values. The proximity of the negatively charged carboxylate groups in a micelle or vesicle surface can make it more difficult to remove a proton (i.e., raise the apparent pKa) compared to the free amino acid in solution. Conversely, the lower dielectric constant at the interface compared to bulk water can also affect the pKa.

The protonation state of the aspartate headgroup can be represented by the following equilibria:

At very low pH, both carboxyl groups are protonated (-COOH), and the headgroup is neutral.

As the pH increases above the first pKa, the more acidic carboxyl group deprotonates to form a carboxylate (-COO-), giving the headgroup a net charge of -1.

As the pH increases further, above the second pKa, the second carboxyl group also deprotonates, resulting in a headgroup with a net charge of -2.

Determining the apparent pKa values for this compound in its aggregated state is essential for predicting its behavior at different pH values. This is often done through titration experiments, where changes in properties like surface tension or conductivity are monitored as a function of pH.

| Ionizable Group | Approximate pKa (in free Aspartic Acid) |

| α-carboxyl group | ~2.1 |

| Side-chain carboxyl group | ~3.9 |

Note: The apparent pKa values in the surfactant aggregate may differ from these values for the free amino acid.

The pH of the aqueous solution has a profound impact on the interfacial properties and aggregation behavior of this compound, directly influencing its performance as a surfactant. researchgate.net

Surface Activity: The ability of the surfactant to lower surface tension is pH-dependent. At a pH where the headgroup is fully deprotonated (pH > ~5), the high charge leads to strong electrostatic repulsion between the molecules at the air-water interface. This can limit the packing density at the interface. As the pH is lowered, protonation of the carboxyl groups reduces this repulsion, allowing for more efficient packing and potentially a greater reduction in surface tension.

Aggregate Stability: The stability and morphology of the aggregates are also strongly pH-dependent. At high pH, the large, doubly charged headgroups favor the formation of smaller, stable micelles due to electrostatic repulsion. As the pH decreases towards the pKa values of the headgroup, the reduction in charge and effective headgroup size can lead to a transition from micelles to larger aggregates like vesicles. nih.gov This is because the reduced repulsion allows the surfactant molecules to pack more closely together, favoring a flatter interface characteristic of bilayers.

Foaming and Emulsifying Mechanisms: The foaming and emulsifying properties of this compound are linked to its ability to form stable films at interfaces. The charge of the headgroup plays a key role in the stability of these films. At high pH, the strong electrostatic repulsion between the charged headgroups in the foam lamellae or around emulsion droplets can contribute to stability by preventing coalescence. However, the nature of the film can change with pH. As the headgroups become partially protonated, intermolecular hydrogen bonding can increase the viscoelasticity of the interfacial film, which can also enhance foam and emulsion stability. The optimal pH for foaming and emulsifying will depend on the balance between these electrostatic and hydrogen bonding interactions.

Mixed Surfactant Systems and Synergistic Interactions

When this compound is mixed with other types of surfactants, the resulting system often exhibits properties that are superior to those of the individual components. This phenomenon is known as synergism. nih.gov

A particularly strong synergistic interaction is observed when anionic surfactants like this compound are mixed with cationic surfactants. The strong electrostatic attraction between the oppositely charged headgroups leads to the formation of ion pairs at the interface and in the mixed aggregates. This interaction significantly reduces the repulsion that would normally exist between the headgroups of an ionic surfactant, leading to several beneficial effects:

Lower Critical Micelle Concentration (CMC): The CMC of the mixed system is often much lower than that of either surfactant alone. This means that lower concentrations of the surfactant mixture are needed to achieve the desired surface activity.

Enhanced Surface Tension Reduction: The more efficient packing of the ion-paired surfactants at the air-water interface leads to a greater reduction in surface tension.

Formation of Novel Aggregates: As mentioned earlier, mixing with cationic surfactants is a common method to induce the formation of stable vesicles.

Synergism can also occur when this compound is mixed with nonionic surfactants. In these systems, the nonionic surfactant can insert itself between the anionic headgroups, reducing electrostatic repulsion and allowing for more favorable packing. While the interaction is not as strong as in catanionic systems, it can still lead to a reduction in the CMC and improved performance. researchgate.net

Co-Surfactant Effects on Self-Assembly and Interfacial Properties

The self-assembly of N-acyl amino acid surfactants in aqueous solutions can be significantly influenced by the presence of co-surfactants, which are typically amphiphilic molecules like long-chain alcohols. nih.govrjptonline.org These molecules can intercalate between the primary surfactant molecules within aggregates, altering the packing geometry and intermolecular forces, which in turn affects the final morphology of the self-assembled structures. nih.gov

While detailed studies focusing exclusively on this compound are limited, extensive research on the closely related compound, Sodium N-lauroylsarcosinate (SNLS), provides a strong model for the expected effects. In isolation, single-chain ionic surfactants like SNLS typically form spherical micelles in water due to the electrostatic repulsion between their bulky headgroups. nih.gov However, the addition of a neutral co-surfactant like a long-chain alcohol can induce a transition from micelles to bilayer structures, such as vesicles. nih.govresearchgate.net

A key factor in this transition is the chain length of the co-surfactant. For instance, in studies with SNLS, short-chain alcohols like ethanol (B145695) merely resulted in the formation of mixed micelles. In contrast, the addition of 1-decanol (B1670082), an alcohol with a chain length comparable to the surfactant's lauroyl tail, was found to be highly effective at inducing vesicle formation over a wide range of molar ratios. nih.govresearchgate.net

The mechanism for this transformation involves the co-surfactant molecules inserting themselves into the surfactant monolayer. This process has two main consequences:

Reduced Headgroup Repulsion : The presence of the alcohol's hydroxyl group between the charged carboxylate headgroups of the surfactant reduces electrostatic repulsion and modifies hydration forces at the aggregate's surface. nih.govresearchgate.net

This combined effect alters the surfactant packing parameter, favoring the formation of planar bilayers that curve to form vesicles instead of the highly curved surfaces of micelles. nih.gov The table below summarizes the observed aggregates when different alcohol co-surfactants were mixed with Sodium N-lauroylsarcosinate, illustrating the critical role of co-surfactant structure.

| Co-Surfactant | Observed Aggregate Structure with SNLS |

|---|---|

| Ethanol | Mixed Micelles |

| 1-Hexanol | Lamellae |

| 1-Heptanol | Lamellae |

| 1-Octanol | Lamellae |

| 1-Decanol | Vesicles |

Quantitative Analysis of Intermolecular Interactions in Binary and Ternary Systems

The self-assembly of surfactants in mixed systems is driven by a complex balance of intermolecular forces, including hydrophobic interactions and electrostatic forces. mdpi.comnih.gov The quantitative analysis of these interactions is crucial for predicting and controlling the properties of the resulting solutions. This is typically accomplished through thermodynamic modeling, which can reveal whether the components in a mixed system behave ideally or non-ideally. science.gov

The primary forces at play in a system containing an anionic surfactant like this compound and a co-surfactant are:

Hydrophobic Interactions : The tendency of the non-polar lauroyl tails to avoid contact with water is the main driving force for self-assembly. The strength of this interaction is influenced by the chain length of the surfactant and any co-surfactant. mdpi.comresearchgate.net

Electrostatic Interactions : The negatively charged carboxylate groups on the aspartate headgroup create repulsive forces that oppose aggregation. These forces can be screened by the addition of salts or modulated by the presence of a neutral or oppositely charged co-surfactant. researchgate.netnih.gov

Hydrogen Bonding : The amide linkage present in N-acyl amino acid surfactants can participate in hydrogen bonding, which can influence molecular packing and the stability of the resulting aggregates. chalmers.seresearchgate.net

In binary and ternary systems, the interactions between different components often lead to non-ideal mixing. This deviation from ideality is a sign of specific interactions between the components, which can be either synergistic (attractive) or antagonistic (repulsive). Synergism is common in mixed surfactant systems and leads to properties that are more favorable than those of the individual components, such as a lower critical micelle concentration (CMC). science.gov

While specific thermodynamic parameters for this compound systems are not widely available in the literature, the analysis of such systems typically involves measuring properties like the CMC at various mixture compositions. From this data, thermodynamic quantities such as the Gibbs free energy of micellization (ΔG°mic) and intermolecular interaction parameters (β) can be calculated to quantify the degree of synergism or antagonism in the mixed micelles. nih.gov

Formation and Stability of Mixed Micelles and Vesicles

The type of aggregate formed by a surfactant is highly dependent on its molecular geometry and the solution conditions. Research has shown that this compound exhibits pH-dependent aggregation behavior. researchgate.net In aqueous solutions, it can form spherical vesicles at a pH range of 6 to 8, while forming micelles at a more alkaline pH of 9 to 10. researchgate.net This pH sensitivity is due to the protonation state of its two carboxyl groups on the aspartate headgroup, which alters the headgroup's size and charge, thereby influencing the molecular packing.

The formation of stable vesicles, which are closed bilayer structures, often requires a mixture of amphiphiles. nih.govnih.gov While a single surfactant may prefer to form micelles, the addition of a co-surfactant can promote the formation of bilayers. nih.gov The stability of these mixed vesicles depends on the energetic balance between the curvature elasticity of the bilayer and the interactions between the two component species. nih.gov

In the case of the analogous system of Sodium N-lauroylsarcosinate (SNLS) and 1-decanol, stable vesicles were formed, particularly at a 1:2 molar ratio of SNLS to 1-decanol in 92 wt% water. nih.govresearchgate.net These vesicles were found to be approximately 100 nm in size and were stable for at least six months, demonstrating the long-term stability that can be achieved in mixed systems. nih.gov The high negative zeta potential of these vesicles indicates strong repulsive forces between them, which prevents aggregation and contributes to their colloidal stability. researchgate.net

The formation of these vesicles is driven by the displacement of the nonpolar co-surfactant from the water and its insertion into the hydrophobic region of the surfactant monolayer, a process that favors the formation of a bilayer structure. nih.gov

Gelation Behavior and Thermoreversible Gels

Certain N-acyl amino acid surfactants have been shown to act as organogelators or hydrogelators, forming viscoelastic gels under specific conditions. researchgate.net This gelation is a result of the self-assembly of the surfactant molecules into long, entangled, and cross-linked networks that immobilize the solvent.

Studies on Sodium N-lauroylsarcosinate and Sodium N-lauroylglycinate have demonstrated that they can form thermoreversible gels in aquo-organic mixtures upon a heat-cool cycle. researchgate.net Thermoreversibility means the gel transitions to a solution (sol) upon heating and reforms into a gel upon cooling. This behavior is highly desirable for many applications. The difference in gelation ability between these related surfactants was attributed to differences in head-group interactions, specifically steric repulsion and hydrogen-bonding capabilities, which affect the molecular packing within the gel network. researchgate.net

Furthermore, N-acyl amino acid surfactants can interact with polymers, influencing the properties of polymer gels. For example, these surfactants can bind to poly(N-isopropylacrylamide) gels, affecting their volume phase transition temperature and swelling behavior. nih.gov The ability of the surfactant to bind to the polymer network is influenced by the steric hindrance of the amino acid side chain. nih.gov

While specific studies on the gelation behavior of this compound are not prevalent, the observed gel-forming ability of other surfactants in its class suggests a potential for similar behavior, which would be dependent on factors like solvent composition, temperature, and pH.

Advanced Material Science and Functional Applications of Sodium N Lauroylaspartate

Lyotropic Liquid Crystalline Phases

Lyotropic liquid crystals are formed when amphiphilic molecules, like Sodium N-lauroylaspartate, are dissolved in a solvent, typically water, and exhibit long-range orientational order. The phase behavior is dependent on concentration and temperature.

Elucidation of Cholesteric and Nematic Mesophase Formation from this compound

Research has demonstrated that racemic and optically active forms of di-sodium N-lauroylaspartate (SNLA) can form lyotropic liquid crystals. tandfonline.com The optically active levo enantiomer of SNLA is particularly effective in creating cholesteric lyotropic mesophases. tandfonline.com These phases are a result of the chirality of the surfactant molecules, which induces a helical twist in the arrangement of the micelles.

Nematic mesophases, which possess orientational but not positional order of the micelles, can also be prepared from SNLA. tandfonline.com The formation of these different mesophases is influenced by the concentration of the surfactant, the presence of electrolytes, and the temperature of the system. The dicarboxylate nature of the aspartic acid headgroup, which carries two negative charges, plays a significant role in the intermolecular interactions that drive the self-assembly into these ordered structures. tandfonline.com

Investigation of Magnetic Field Effects on Lyotropic Systems

The lyotropic liquid crystalline phases formed by this compound exhibit interesting behaviors in the presence of a magnetic field. The mesophases can be characterized by their type I or type II magnetic behavior, which is determined by the orientation of the micelles with respect to the magnetic field. tandfonline.com This characterization is often performed using deuterium (B1214612) and 23Na Nuclear Magnetic Resonance (NMR) spectroscopy. tandfonline.com

Upon application of a magnetic field, the textures of the mesophases can be investigated using polarizing microscopy. tandfonline.com For certain sample orientations, a characteristic chevron pattern has been observed. tandfonline.com For the type I cholesteric lyomesophase, specific effects have been noted in the initial moments after the sample is removed from the magnetic field, indicating a memory effect of the magnetic alignment. tandfonline.com

Research on Functional Foaming and Emulsification Systems

As a surfactant, this compound possesses the ability to stabilize foams and emulsions, which are important in a wide range of industrial applications.

Mechanistic Studies of Foam Stability and Emulsifying Efficiency of this compound

Amino acid-based surfactants, in general, are known for their excellent foaming properties, often exhibiting high foam height and good stability. alfa-chemistry.com The stability of foams is largely dependent on the strength and elasticity of the interfacial film formed by the surfactant at the air-water interface. For N-acyl amino acid surfactants, the amide linkage can participate in hydrogen bonding, which can enhance the strength of the foam film and improve stability. nih.gov The dicarboxylate headgroup of this compound likely contributes to a robust interfacial film through electrostatic interactions and hydration, leading to stable foams.

The emulsifying efficiency of a surfactant is its ability to stabilize oil-in-water or water-in-oil emulsions. The modification of surfactant molecules with amino acids has been shown to enhance emulsifying capability. researchgate.net This is attributed to the increased hydrophilicity and the formation of a dense and strong interfacial film at the oil-water interface, which effectively prevents droplet coalescence. researchgate.nete3s-conferences.org

Microstructural Characterization of Foams and Emulsions under Varying Conditions

Emulsions are characterized by the size distribution of the dispersed droplets. The stability of an emulsion is influenced by factors that affect the interfacial film, such as surfactant concentration, pH, and ionic strength. nih.gov The molecular structure of the surfactant plays a crucial role in determining the stability of the emulsion. nih.gov

Chelating Surfactant Mechanisms

Surfactants based on amino acids with two carboxyl groups, such as this compound, are effective chelating agents. nih.gov This dual functionality allows them to both reduce surface tension and bind with metal ions.

The chelating ability of dicarboxylic amino acid surfactants is dependent on the distance between the two carboxyl groups. whiterose.ac.uk It has been observed that N-acyl aspartates can form intramolecular chelates with divalent cations like calcium. researchgate.net This is in contrast to N-acyl glutamates, which have a longer spacer between the carboxyl groups and tend to form intermolecular complexes. researchgate.net The ability to form intramolecular chelates can influence the surfactant's interaction with calcium-containing surfaces. researchgate.net The chelation process involves the coordination of the metal ion with the carboxylate groups and potentially the amide group of the surfactant, forming a stable complex. This property is valuable in applications where the sequestration of metal ions is required.

Data Tables

Table 1: Properties of Lyotropic Mesophases of Di-Sodium N-Lauroylaspartate (SNLA)

| Property | Observation |

| Mesophase Formation | Racemic and optically active SNLA form lyotropic liquid crystals. tandfonline.com |

| Cholesteric Phase | Formed by the optically active levo enantiomer of SNLA. tandfonline.com |

| Nematic Phase | Can be prepared from SNLA. tandfonline.com |

| Magnetic Behavior | Mesophases exhibit type I or type II magnetic behavior. tandfonline.com |

| Microscopic Texture | A chevron pattern is observed in magnetically aligned samples. tandfonline.com |

Table 2: General Foaming and Emulsifying Properties of Amino Acid-Based Surfactants

| Property | General Characteristics for Amino Acid Surfactants |

| Foaming | Generally exhibit superior foaming performance with high foam height and good stability. alfa-chemistry.com |

| Foam Stability | Enhanced by intermolecular hydrogen bonding via amide linkages. nih.gov |

| Emulsifying Efficiency | Improved by the formation of a dense and strong interfacial film. researchgate.nete3s-conferences.org |

| Foam Microstructure | Bubbles evolve from spherical to polyhedral over time; stability is influenced by intermolecular interactions. nih.govnih.gov |

Table 3: Chelating Properties of Dicarboxylic Amino Acid Surfactants

| Property | Observation for N-acyl Aspartates |

| Chelating Ability | Effective chelating agents for divalent metal ions. nih.govresearchgate.net |

| Chelation Mechanism | Form intramolecular chelates with cations like Ca2+. researchgate.net |

| Influencing Factor | The distance between the two carboxyl groups is crucial for chelation behavior. whiterose.ac.uk |

| Surface Interaction | The ability to form intramolecular chelates enhances adsorption on calcium-containing surfaces. researchgate.net |

Exploration of Metal Ion Coordination and Complexation Mechanisms

This compound, as an amino acid-based surfactant, possesses functional groups that are capable of coordinating with metal ions. The fundamental mechanism of this interaction lies in the molecular structure of the compound, which features a hydrophilic head group derived from aspartic acid and a hydrophobic lauroyl tail. The aspartic acid head group contains two carboxylate groups and an amide nitrogen atom, all of which can act as donor atoms for metal ions, qualifying it as a chelating surfactant. diva-portal.orgresearchgate.net

The coordination with metal ions is primarily achieved through the formation of coordinate bonds between the metal ion and the lone pair of electrons on the oxygen atoms of the carboxylate groups and the nitrogen atom of the amide linkage. diva-portal.orgresearchgate.net This results in the formation of a stable chelate ring structure, which effectively sequesters the metal ion. The stability of these complexes is enhanced by the chelate effect, where a polydentate ligand (like the aspartate head group) forms a more stable complex than multiple monodentate ligands.

The efficiency and nature of this complexation are influenced by several factors, including the pH of the solution, the nature of the metal ion (its charge, size, and coordination geometry), and the concentration of the surfactant. The pH is particularly critical as it dictates the protonation state of the carboxylate groups. At higher pH values, the carboxyl groups are deprotonated and carry a negative charge, which enhances their ability to electrostatically attract and bind with positively charged metal ions. diva-portal.org Studies on similar N-acyl amino acid surfactants have demonstrated that the presence of metal ions can also influence the aggregation behavior of the surfactant, such as its critical micelle concentration (CMC). nih.gov

The general mechanism for the coordination of a divalent metal ion (M²⁺) by this compound can be visualized as the metal ion being enveloped by the polar head group, with the carboxylate and amide groups participating in the coordination sphere.

Fundamental Research on Metal Sequestration and Remediation Capabilities

The ability of this compound to form stable complexes with metal ions underpins its potential for metal sequestration and environmental remediation. Amino acid-based surfactants are recognized for their chelating properties, which can be harnessed to remove heavy metals from contaminated water and soil. diva-portal.org The dicarboxylic nature of the aspartic acid head group in this compound suggests a strong potential for sequestering polyvalent metal ions.

Research into chelating surfactants has shown their effectiveness in various remediation technologies. For instance, surfactants with similar polyaminocarboxylate headgroups have been extensively studied for their ability to remove heavy metals like copper, lead, zinc, and cadmium from contaminated soils. diva-portal.org The mechanism involves the surfactant solubilizing the metal ions from the soil matrix into the aqueous phase, from where they can be removed. This process is often more efficient than using simple chelating agents or surfactants alone due to the combined properties of the molecule. diva-portal.orgresearchgate.net

While specific quantitative studies on the metal sequestration efficiency of this compound are not extensively detailed in publicly available literature, the principles governing the behavior of analogous N-acyl amino acid surfactants provide a strong indication of its capabilities. The interactions are driven by both electrostatic attraction and the formation of strong coordination complexes. mdpi.com The biodegradability of amino acid-based surfactants is an additional advantage in remediation applications, as it reduces the risk of secondary pollution from the remediation agent itself. alfa-chemistry.comyeserchem.com

The table below presents a conceptual overview of the potential interactions, drawing parallels from related compounds.

| Metal Ion | Potential Interaction with this compound | Implication for Remediation |

| Cu²⁺ | Strong chelation via carboxylate and amide groups. | High potential for sequestration from industrial wastewater. |

| Pb²⁺ | Formation of stable complexes. | Promising for the remediation of lead-contaminated soils. |

| Zn²⁺ | Coordination with the aspartate head group. | Application in managing zinc levels in various effluents. |

| Cd²⁺ | Sequestration through chelation. | Potential use in treating cadmium-polluted water sources. |

Biomimetic and Membrane Interaction Studies

Elucidation of Membrane-Disruptive Properties and Biophysical Interactions

The interaction of surfactants with biological membranes is a critical aspect of their application in pharmaceuticals and personal care products, as well as in understanding their potential antimicrobial activity and cytotoxicity. N-acyl amino acid-based surfactants, including this compound, are known to interact with lipid bilayers, the fundamental structure of cell membranes.

The nature of this interaction is dictated by the amphiphilic character of the surfactant molecule. The hydrophobic lauroyl tail has an affinity for the hydrophobic core of the lipid bilayer, while the hydrophilic aspartic acid head group interacts with the aqueous environment and the polar head groups of the lipids. This can lead to the insertion of surfactant monomers into the membrane, which can alter its physical properties such as fluidity, permeability, and stability.

At concentrations below the critical micelle concentration (CMC), surfactant monomers can partition into the lipid bilayer. As the concentration increases towards the CMC, this partitioning becomes more significant, potentially leading to membrane disruption. Above the CMC, surfactant micelles can solubilize the membrane, leading to its complete disintegration into mixed micelles composed of lipids and surfactants.

Studies on various N-decanoyl amino acid surfactants have shown that the structure of the amino acid polar head significantly affects the toxicological profile and the interaction with cell membranes. researchgate.net Generally, N-acyl amino acid surfactants are considered milder and less toxic than traditional sulfate-based surfactants. researchgate.net Comparative studies have indicated that the hydrophilic interactions between the amphiphiles and the cell membranes are a key determinant of cellular toxicity. researchgate.net

Investigations of Interactions with Model Lipid Bilayers and Artificial Membranes

The interaction of this compound with model lipid bilayers provides fundamental insights into its biophysical properties. Research on the closely related Sodium N-lauroyl glutamate (B1630785) (SLG) and this compound (SLA) has revealed pH-dependent aggregation behavior. diva-portal.orgresearchgate.net

At pH values between 6 and 8, both SLG and SLA can form spherical vesicles at concentrations approximately five times their CMC. At higher pH values (9-10), they tend to form micelles. researchgate.net This transition from vesicles to micelles is significant as it reflects a change in the packing parameter of the surfactant molecules, influenced by the degree of ionization of the dicarboxylic head groups. Vesicle formation indicates a structure where the surfactant molecules arrange themselves into a bilayer, mimicking a simplified cell membrane.

The ability to form these structures highlights the potential for this compound to be incorporated into lipid bilayers or to self-assemble into membrane-like structures. This has implications for its use in drug delivery systems, such as liposomes, where the surfactant could be integrated to modify the properties of the vesicle.

A comparative study of this compound (SLA) and Sodium N-lauroyl glutamate (SLG) provided the following data regarding their surface activities at different pH values.

| Property | pH | This compound (SLA) | Sodium N-lauroyl glutamate (SLG) |

| Surface Tension (mN/m) | 6 | Lower than SLG | Higher than SLA |

| 7 | Lower than SLG | Higher than SLA | |

| CMC (Critical Micelle Concentration) | 6 | Lower than SLG | Higher than SLA |

| 7 | Lower than SLG | Higher than SLA | |

| Foam Stability | 6 | Better than SLG | Less than SLA |

| 7 | Better than SLG | Less than SLA | |

| Foaming Ability | 8-10 | Better than SLG | Less than SLA |

| Emulsifying Ability | 8-10 | Better than SLG | Less than SLA |

This table is based on the comparative findings that SLA generally exhibits superior surface activity, foam, and emulsifying properties compared to SLG. researchgate.net

These findings indicate that this compound is a highly surface-active molecule with a strong tendency to interact with and form interfaces, a key aspect of its interaction with lipid membranes.

Spectroscopic and Analytical Characterization Methodologies for Sodium N Lauroylaspartate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical tool that provides detailed information about the structure, dynamics, chemical environment, and conformation of molecules. For a surfactant like Sodium N-lauroylaspartate, various NMR techniques are employed to gain a thorough understanding of its properties at a molecular level.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for the structural elucidation of organic molecules, including this compound.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In a ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the lauroyl chain and the aspartate headgroup. For instance, the terminal methyl group of the lauroyl chain would appear as a triplet at a high field (low ppm value), typically around 0.8-1.0 ppm. The methylene (B1212753) groups of the fatty acid chain would produce a complex multiplet in the region of 1.2-1.6 ppm. The methylene group adjacent to the carbonyl group would be shifted downfield to approximately 2.2-2.4 ppm. In the aspartate moiety, the α-proton would appear as a multiplet, and the two β-protons would likely be diastereotopic and thus exhibit distinct chemical shifts and couplings.

¹³C NMR Spectroscopy offers complementary information by providing a signal for each unique carbon atom in the molecule. This technique is particularly useful for identifying the carbon skeleton. The carbonyl carbons of the amide and carboxylate groups in this compound would resonate at low fields (high ppm values), typically in the range of 170-185 ppm. The α-carbon of the aspartate residue would be found around 50-60 ppm, while the β-carbon would be at a slightly higher field. The carbons of the lauroyl chain would appear at various chemical shifts, with the terminal methyl carbon at a high field (around 14 ppm) and the other methylene carbons resonating between 20 and 40 ppm.

The following interactive table provides predicted ¹H and ¹³C NMR chemical shifts for the key functional groups in this compound, based on typical values for similar structures.

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Lauroyl CH₃ | 0.8 - 1.0 (triplet) | ~14 |

| Lauroyl (CH₂)ₙ | 1.2 - 1.6 (multiplet) | 22 - 32 |

| Lauroyl CH₂-C=O | 2.2 - 2.4 (triplet) | ~36 |

| Aspartate α-CH | 4.5 - 4.7 (multiplet) | ~53 |

| Aspartate β-CH₂ | 2.7 - 2.9 (multiplet) | ~38 |

| Amide C=O | - | ~175 |

| Carboxylate C=O | - | ~180 |

Note: These are estimated values and can vary depending on the solvent and other experimental conditions.

The dynamic properties of this compound, particularly in solution and within aggregates like micelles, can be investigated using Deuterium (B1214612) (²H) and Sodium-23 (²³Na) NMR.

²H NMR Spectroscopy is a valuable tool for studying molecular dynamics. By selectively deuterating specific positions in the lauroyl chain or the aspartate headgroup, it is possible to probe the mobility of different segments of the molecule. For instance, in a micellar solution, the relaxation times of the deuterium nuclei can provide information about the order and dynamics of the acyl chains within the micelle core and the mobility of the headgroup at the micelle-water interface.

²³Na NMR Spectroscopy is used to study the environment of the sodium counterion. huji.ac.il The chemical shift and the relaxation rate of the ²³Na nucleus are sensitive to its immediate surroundings. huji.ac.il In a solution of this compound, changes in the ²³Na NMR signal upon micellization can indicate the degree of counterion binding to the micellar surface. The quadrupolar nature of the ²³Na nucleus makes its relaxation particularly sensitive to the local electric field gradient, which changes significantly when the ion transitions from a fully hydrated state to being associated with the charged surface of the micelle. huji.ac.il

Solid-state NMR (ssNMR) is an indispensable technique for characterizing the structure and dynamics of molecules in the solid state, including lyophilized powders or aggregated forms of this compound. cosmeticanalysis.com Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable structural information. cosmeticanalysis.com Techniques like Magic Angle Spinning (MAS) are used to obtain high-resolution spectra. cosmeticanalysis.com

By using ssNMR, it is possible to study the packing of the surfactant molecules in solid aggregates, the conformation of the headgroup, and the arrangement of the hydrophobic tails. Cross-polarization techniques can be used to enhance the signals of low-abundance nuclei like ¹³C and to probe proximities between different atoms.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used for determining the molecular weight and elemental composition of a molecule and for elucidating its structure by analyzing its fragmentation patterns.

For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that can generate the sodiated molecule [M+Na]⁺ or the deprotonated molecule [M-H]⁻ in the gas phase. High-resolution mass spectrometry can be used to confirm the elemental composition of the molecule with high accuracy.

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation of the amide bond is a common pathway, leading to the formation of ions corresponding to the lauroyl group and the aspartate group. Other characteristic fragmentations would involve losses of water and carbon dioxide from the aspartate moiety. The presence of the sodium ion can influence the fragmentation pathways, sometimes leading to the formation of sodium-containing fragment ions. nih.gov

The following table illustrates some expected fragment ions in the positive and negative ion mode ESI-MS/MS of this compound.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

| [M+Na]⁺ | [C₁₂H₂₃O]⁺ (Lauroyl cation) | C₄H₆NNaO₄ (Sodiated aspartate) |

| [M-H]⁻ | [C₁₂H₂₃O₂]⁻ (Laurate anion) | C₄H₄NO₂ (Dehydro-aspartate) |

| [M-H]⁻ | [C₄H₄NO₄]⁻ (Aspartate anion) | C₁₂H₂₄O (Lauroyl aldehyde) |

| [M-H]⁻ | [M-H-H₂O]⁻ | H₂O |

| [M-H]⁻ | [M-H-CO₂]⁻ | CO₂ |

Surface Science Techniques

Tensiometry is a fundamental technique used to measure the surface activity of surfactants like this compound. It quantifies the reduction in the surface tension of a solvent (typically water) as a function of surfactant concentration. This data is crucial for determining the Critical Micelle Concentration (CMC), which is the concentration at which surfactant monomers begin to self-assemble into micelles. wikipedia.org The CMC is a key indicator of a surfactant's efficiency. nih.gov

Wilhelmy Plate Method: This is a static method for measuring equilibrium surface tension. researchgate.net It employs a thin plate, usually made of platinum, oriented perpendicular to the liquid interface. whiterose.ac.uk The force exerted on the plate by the liquid's surface tension is measured by a microbalance. whiterose.ac.uk A key advantage of this method is that, assuming complete wetting (a contact angle of 0°), no correction factors are needed, which allows for high accuracy. researchgate.net By measuring the surface tension of a series of solutions with increasing concentrations of this compound, a plot can be generated where the surface tension decreases and then plateaus. The point of inflection in this plot corresponds to the CMC. researchgate.net

Du-Nouy Ring Method: This technique measures the force required to pull a platinum-iridium ring from the surface of a liquid. nanoscience.com The maximum force just before the liquid lamella breaks is proportional to the surface tension. Unlike the Wilhelmy plate method, the Du-Nouy ring method is considered quasi-static because the surface is deformed during the measurement. researchgate.net It requires the application of correction factors to account for the complex shape of the liquid meniscus pulled up by the ring. nanoscience.com This method is also widely used to determine the CMC by measuring surface tension across a range of surfactant concentrations. nanoscience.com

Table 2: Illustrative Surface Tension Data for CMC Determination of a Surfactant

| Concentration (mol/L) | Surface Tension (mN/m) |

| 0.0000 | 72.0 |

| 0.0005 | 55.2 |

| 0.0010 | 48.5 |

| 0.0020 | 41.3 |

| 0.0040 | 35.1 |

| 0.0080 | 32.5 |

| 0.0100 | 32.4 |

| 0.0200 | 32.4 |

Quartz Crystal Microbalance with Dissipation (QCM-D) is a highly sensitive, real-time analytical technique used to study interactions at the solid-liquid interface. It is particularly valuable for investigating the adsorption kinetics and interfacial behavior of surfactants like this compound on various surfaces, including model biological membranes. nih.govbiolinscientific.com

The technique utilizes a piezoelectric quartz crystal sensor that oscillates at a specific resonance frequency. When a thin film, such as an adsorbed layer of this compound, forms on the sensor surface, two key parameters are measured simultaneously:

Change in Frequency (Δf): A decrease in the oscillation frequency is directly related to an increase in mass on the sensor surface. This allows for the precise measurement of the adsorbed amount of the surfactant.

Change in Dissipation (ΔD): Dissipation measures the damping or energy loss of the oscillation. An increase in dissipation indicates that the adsorbed layer is soft and viscoelastic, while a rigid layer results in low dissipation.

In a typical experiment to study membrane interaction, a supported lipid bilayer (SLB) is first formed on the QCM-D sensor. biolinscientific.com A baseline reading of the stable SLB is established. Then, a solution of this compound is introduced. The resulting changes in frequency and dissipation provide detailed insights into the interfacial dynamics. For instance, a rapid decrease in frequency coupled with an increase in dissipation would suggest that the surfactant molecules are adsorbing to and inserting into the lipid bilayer, making it heavier and structurally softer. Subsequent mass loss (increase in frequency) could indicate solubilization and removal of the lipid membrane by the surfactant. hubspot.net

Table 3: Representative QCM-D Results for Surfactant Interaction with a Supported Lipid Bilayer (SLB)

| Experimental Step | Change in Frequency (Δf) | Change in Dissipation (ΔD) | Interpretation |

| SLB Formation | -26 Hz | < 0.5 x 10⁻⁶ | Formation of a rigid, complete lipid bilayer. |

| Surfactant Addition | -15 Hz | + 3.0 x 10⁻⁶ | Adsorption and insertion of surfactant into the bilayer, increasing mass and viscoelasticity. |

| Membrane Solubilization | +20 Hz | - 2.5 x 10⁻⁶ | Removal of lipid/surfactant mass from the sensor, indicating membrane disruption. |

| Buffer Rinse | +26 Hz | - 0.5 x 10⁻⁶ | Final state indicates complete removal of the lipid bilayer. |

Electrochemical Impedance Spectroscopy (EIS) is a powerful, label-free technique used to characterize the electrical properties of interfaces, making it ideal for analyzing the interaction between surfactants like this compound and model cell membranes, such as tethered bilayer lipid membranes (tBLMs). tandfonline.com A tBLM is a lipid bilayer anchored to a conductive surface (e.g., gold), which acts as an electrode. This setup allows for the measurement of the membrane's electrical properties.

The technique applies a small alternating current (AC) potential across a range of frequencies and measures the resulting current. The impedance, which is the opposition to the flow of alternating current, is then determined. The data is often modeled using an equivalent circuit where the lipid bilayer is represented by a capacitor (C_m) in parallel with a resistor (R_m).

Membrane Capacitance (C_m): Relates to the thickness and dielectric properties of the lipid bilayer.

Membrane Resistance (R_m): Relates to the ionic permeability or integrity of the membrane.

When a solution of this compound is introduced to a stable tBLM, changes in these parameters reveal the nature of the interaction. For example, an increase in capacitance (C_m) suggests membrane thinning due to surfactant intercalation. A significant decrease in resistance (R_m) indicates an increase in ion permeability, which can be caused by the formation of pores or defects in the membrane. Complete membrane solubilization by the surfactant would lead to a drastic drop in both resistance and capacitance as the insulating bilayer is removed from the electrode surface. tandfonline.com

Table 4: Hypothetical EIS Data for Surfactant Interaction with a Tethered Bilayer Lipid Membrane (tBLM)

| Condition | Membrane Resistance (R_m) (kΩ·cm²) | Membrane Capacitance (C_m) (µF/cm²) | Interpretation |

| Stable tBLM | > 500 | ~ 1.0 | Intact, well-sealed lipid bilayer with low ion permeability. |

| After Surfactant Addition (Pore Formation) | 50 | 1.1 | Surfactant insertion creates defects, increasing ion leakage and slightly thinning the membrane. |

| After Surfactant Addition (Solubilization) | < 5 | < 0.2 | Complete removal of the insulating lipid bilayer from the surface. |

Theoretical and Computational Modeling of Sodium N Lauroylaspartate Systems

Molecular Dynamics Simulations of Interfacial and Self-Assembly Phenomena

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For surfactants, MD is particularly useful for visualizing and quantifying the processes of micelle formation in bulk solution and monolayer formation at interfaces, such as the air-water interface.

Atomistic MD simulations have been performed on monolayers of N-acyl amino acid-based surfactants, including dicarboxylate surfactants that are structurally analogous to Sodium N-lauroylaspartate, such as N-acyl glutamate (B1630785). tandfonline.com These simulations reveal critical details about molecular arrangement and hydration structures. A key finding is that intermolecular hydrogen bonds are a major factor driving the close packing of these surfactants at interfaces. tandfonline.com The amide bond, which connects the lauroyl tail to the aspartate headgroup, participates in these hydrogen bonds, contributing to the formation of stable, ordered structures. tandfonline.com

For dicarboxylate surfactants, the two carboxylic acid groups on the amino acid headgroup play a significant role in the interactions. The simulations show that hydrogen bonds with water molecules predominantly occur at these carboxylate groups, leading to the formation of regular, cage-like water distributions around the surfactant headgroups. tandfonline.com The spatial arrangement and interaction energies can be quantified using tools like the radial distribution function (RDF), which describes how the density of surrounding particles varies as a function of distance from a reference particle.

Table 1: Representative Intermolecular Interactions for N-Acyl Amino Acid Surfactants from Molecular Dynamics Simulations. This table illustrates typical distances for key non-covalent interactions that govern the self-assembly and interfacial behavior of surfactants like this compound, as determined by the analysis of radial distribution functions in MD simulations.

The simulations also show that the side chain length of dicarboxylate surfactants influences their behavior. N-lauroylaspartate, with a shorter side chain (–CH₂COOH) compared to N-lauroyl glutamate (–CH₂CH₂COOH), would be expected to exhibit differences in packing density and the ability to chelate divalent counterions. For instance, MD studies have shown that the flexible side chain of N-acyl glutamate makes intramolecular chelation of calcium ions between its two carboxylate groups impossible; a similar constraint would apply to the shorter, less flexible aspartate derivative. tandfonline.com In bulk solution, MD simulations can model the spontaneous aggregation of surfactant molecules into micelles, a process driven primarily by the hydrophobic effect. These simulations show that for anionic surfactants, the aggregation process is entropy-driven. rsc.orgnih.gov

Quantum Chemical Approaches to Reactivity and Electronic Structure

Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the electronic structure of molecules, providing insights into their stability, reactivity, and spectroscopic properties. acs.orgnih.gov For a molecule like this compound, these calculations can characterize the nature of its chemical bonds, the distribution of electron density, and the reactivity of its different functional groups—namely the amide linkage and the two carboxylate groups.

DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are central to chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). frontiersin.orgnih.gov The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability.

From these orbital energies, a set of global reactivity descriptors can be calculated, providing a quantitative framework to understand the molecule's chemical behavior. nih.govresearchgate.netnih.gov These descriptors, derived from Conceptual DFT, include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2). A harder molecule is less reactive.

Electronegativity (χ): The power of an atom or group to attract electrons (χ ≈ (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η). frontiersin.org

Furthermore, these methods can identify the most reactive sites within the molecule for electrophilic or nucleophilic attack through the calculation of local reactivity descriptors like Fukui functions or Parr functions. frontiersin.orgnih.gov For this compound, this would reveal the relative reactivity of the oxygen atoms in the carboxylate groups and the nitrogen and oxygen atoms in the amide bond.

Table 2: Key Global Reactivity Descriptors Calculated via Quantum Chemical Methods. This table outlines the primary descriptors derived from Conceptual DFT that are used to quantify the chemical reactivity and electronic properties of a molecule like this compound. nih.govnih.gov

Computational Design and Prediction of Structure-Function Relationships

A major goal of computational chemistry in surfactant science is to predict the functional properties of a surfactant based on its molecular structure. This allows for the in silico design and screening of new molecules, accelerating the development of surfactants with desired performance characteristics. Quantitative Structure-Property Relationship (QSPR) models are a key tool in this area. mdpi.comliverpool.ac.uk

QSPR models are mathematical equations that correlate the chemical structure of a molecule with one of its physicochemical properties. For surfactants, key properties of interest include the critical micelle concentration (CMC), the surface tension at the CMC (γCMC), and foaming ability. rsc.org The "structure" is represented by a set of calculated molecular descriptors, which can range from simple constitutional indices (e.g., molecular weight, atom counts) to complex 3D and quantum-chemical parameters.

For this compound, a QSPR model could predict how its CMC value would change if its structure were modified. For example, the model could predict the effect of:

Altering the acyl chain length: Increasing or decreasing the number of carbons from the lauroyl (C12) chain.

Changing the amino acid headgroup: Replacing aspartate with glutamate, glycine (B1666218), or other amino acids.

Recent advances in this field utilize machine learning algorithms and graph neural networks (GNNs) to build more sophisticated and accurate predictive models. mdpi.comnih.govchemrxiv.org These models can learn complex relationships from large datasets of known surfactants and generalize to predict the properties of new, untested structures with high accuracy. nih.govchemrxiv.org Such models can be used to screen virtual libraries of potential N-acyl amino acid surfactants to identify candidates with optimal properties, such as a very low CMC for high efficiency, before committing to laboratory synthesis.

Table 3: Conceptual Framework for Computational Prediction of Structure-Function Relationships. This table illustrates how computational QSPR or machine learning models would conceptually predict changes in key surfactant properties (CMC and γCMC) resulting from systematic modifications to the structure of this compound.

Future Research Trajectories and Interdisciplinary Outlook

Emerging Applications in Novel Material Design and Smart Systems

The unique molecular architecture of Sodium N-lauroylaspartate, which combines a hydrophilic amino acid headgroup with a hydrophobic lauroyl tail, positions it as a promising building block for the creation of novel materials and smart systems. Current research trajectories are exploring its potential in stimuli-responsive materials, which can undergo significant changes in their properties in response to external triggers such as pH, temperature, or the presence of specific enzymes. rsc.orgsemanticscholar.org This responsiveness is primarily due to the aspartic acid moiety, which contains carboxylic acid groups that can be protonated or deprotonated, altering the molecule's self-assembly behavior. nih.gov

One of the most promising areas of application is in the development of "smart" hydrogels for controlled drug delivery. nih.govnih.govmdpi.com These hydrogels can encapsulate therapeutic agents and release them in a controlled manner at a specific target site. nih.gov For instance, a hydrogel formulated with this compound could be designed to be stable at physiological pH but to disassemble and release its payload in the slightly acidic microenvironment of a tumor. acs.org The inherent biocompatibility and biodegradability of amino acid-based surfactants make them particularly suitable for such biomedical applications. researchgate.netnih.gov

Furthermore, the self-assembling properties of this compound are being investigated for the nanoarchitectonics of advanced materials. nih.gov By controlling the conditions of self-assembly, it is possible to create a variety of nanostructures, such as micelles, vesicles, and lamellar phases. nih.gov These structures can serve as templates for the synthesis of mesoporous materials with chiral pores, which have potential applications in asymmetric catalysis and separations. nih.gov The ability to form these ordered structures opens up possibilities for designing materials with tailored optical, electronic, and catalytic properties.

Development of Advanced Characterization Methodologies

A deeper understanding of the self-assembly and dynamic behavior of this compound at the molecular level is crucial for the rational design of new materials. To this end, researchers are increasingly employing advanced characterization methodologies that provide unprecedented insight into the structure and properties of its aggregates.

Small-Angle Neutron Scattering (SANS) is a powerful technique for probing the size, shape, and internal structure of micelles and other self-assembled structures in solution. scilit.comresearchgate.netmdpi.com By using contrast variation methods with deuterated solvents, SANS can provide detailed information about the core-shell structure of the micelles, the degree of hydration, and the arrangement of the surfactant molecules within the aggregate. researchgate.net This level of detail is essential for understanding how factors like concentration, temperature, and pH affect the morphology of the aggregates.

| Technique | Information Obtained | Relevance to this compound |

| Small-Angle Neutron Scattering (SANS) | Size, shape, and internal structure of aggregates in solution. | Elucidating the morphology of micelles and vesicles under various conditions. |

| Cryo-Transmission Electron Microscopy (Cryo-TEM) | Direct visualization of the morphology of self-assembled structures in a near-native state. | Confirming the presence of different aggregate structures like spheres, rods, and vesicles. |

| Advanced Spectroscopic Techniques | Probing the local environment and dynamics of the surfactant molecules. | Understanding the molecular interactions driving self-assembly and stimuli-responsiveness. |

Cryo-Transmission Electron Microscopy (Cryo-TEM) offers a complementary approach by providing direct visual evidence of the morphology of the self-assembled structures. nih.gov By rapidly freezing the sample, the native structure of the aggregates in solution is preserved, allowing for high-resolution imaging of micelles, vesicles, and other complex phases. elifesciences.orgresearchgate.net Cryo-TEM has been instrumental in confirming the formation of unilamellar vesicles by similar N-acyl amino acid surfactants. nih.gov

In addition to these scattering and imaging techniques, advanced spectroscopic methods are being developed to probe the dynamics and local environment of the surfactant molecules within the aggregates. Techniques such as fluorescence spectroscopy with solvatochromic probes and advanced Nuclear Magnetic Resonance (NMR) methods can provide information on the polarity of the micellar core, the mobility of the alkyl chains, and the extent of counter-ion binding.

Innovations in Green Chemistry and Sustainable Synthesis of N-Acyl Amino Acids

The growing demand for environmentally friendly and sustainable products has spurred significant innovation in the synthesis of N-acyl amino acids, including this compound. The focus of this research is to move away from traditional chemical methods that often rely on harsh reagents and organic solvents, towards greener and more efficient synthetic routes. rsc.orgunibo.it